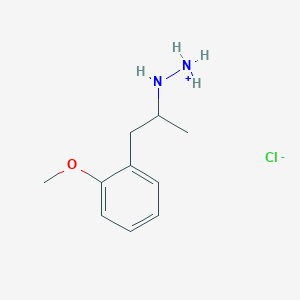![molecular formula C18H35FN4O10 B012224 4-Amino-2-[4,6-Diamino-3-[6-(Aminomethyl)-4-Fluoro-3,5-Dihydroxyoxan-2-Yl]Oxy-2-Hydroxycyclohexyl]Oxy-6-(Hydroxymethyl)Oxane-3,5-Diol CAS No. 100343-09-7](/img/structure/B12224.png)
4-Amino-2-[4,6-Diamino-3-[6-(Aminomethyl)-4-Fluoro-3,5-Dihydroxyoxan-2-Yl]Oxy-2-Hydroxycyclohexyl]Oxy-6-(Hydroxymethyl)Oxane-3,5-Diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Deoxy-3’-fluorokanamycin A: is a synthetic derivative of kanamycin, an aminoglycoside antibiotic. This compound is notable for its enhanced activity against resistant bacterial strains compared to its parent compound, kanamycin.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-fluorokanamycin A involves multiple steps. One of the key steps is the condensation of 6-azido-2,4-di-O-benzyl-3,6-dideoxy-3-fluoro-alpha-D-glucopyranosyl bromide with 6-O-(2-O-acetyl-4,6-O-cyclohexylidene-3-deoxy-3-tosylamino-alpha-D-glucopyranosyl)-2-deoxy-1,3-di-N-tosylstreptamine . The intermediate compound 8 is obtained from 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-D-glucofuranose in seven steps .
Industrial Production Methods: While specific industrial production methods for 3’-Deoxy-3’-fluorokanamycin A are not widely documented, the synthesis typically involves standard organic synthesis techniques, including protection and deprotection of functional groups, selective fluorination, and condensation reactions .
Chemical Reactions Analysis
Types of Reactions: 3’-Deoxy-3’-fluorokanamycin A undergoes various chemical reactions, including:
Substitution Reactions:
Condensation Reactions: The synthesis involves condensation reactions to form the final compound.
Common Reagents and Conditions:
Major Products: The major product of these reactions is 3’-Deoxy-3’-fluorokanamycin A, which has shown increased activity against both sensitive and resistant bacterial strains .
Scientific Research Applications
Chemistry: In chemistry, 3’-Deoxy-3’-fluorokanamycin A is used as a model compound to study the effects of fluorine substitution on the biological activity of aminoglycosides .
Biology: In biological research, this compound is used to investigate the mechanisms of bacterial resistance and to develop new antibiotics that can overcome resistance .
Medicine: In medicine, 3’-Deoxy-3’-fluorokanamycin A is explored for its potential to treat infections caused by antibiotic-resistant bacteria .
Industry: In the pharmaceutical industry, this compound is used in the development of new antibiotic formulations and as a reference compound in quality control processes .
Mechanism of Action
3’-Deoxy-3’-fluorokanamycin A exerts its effects by binding to the bacterial ribosome, thereby inhibiting protein synthesis. This mechanism is similar to that of other aminoglycosides, but the presence of the fluorine atom enhances its binding affinity and efficacy against resistant strains . The compound disrupts the function of the ribosome, leading to the production of faulty proteins and ultimately causing bacterial cell death .
Comparison with Similar Compounds
- 3’-Deoxykanamycin A
- 3’,4’-Dideoxy-3’-fluorokanamycin A
- 3’-Deoxy-3’-chlorokanamycin
Comparison: Compared to 3’-Deoxykanamycin A, 3’-Deoxy-3’-fluorokanamycin A has a fluorine atom at the 3’ position, which enhances its activity against resistant bacteria . 3’,4’-Dideoxy-3’-fluorokanamycin A, which lacks both the 3’ and 4’ hydroxyl groups, also shows increased activity but through a different structural modification . 3’-Deoxy-3’-chlorokanamycin, while similar, is less active against resistant strains compared to 3’-Deoxy-3’-fluorokanamycin A .
Properties
CAS No. |
100343-09-7 |
|---|---|
Molecular Formula |
C18H35FN4O10 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-4-fluorooxane-3,5-diol |
InChI |
InChI=1S/C18H35FN4O10/c19-8-10(25)6(2-20)30-17(12(8)27)32-15-4(21)1-5(22)16(14(15)29)33-18-13(28)9(23)11(26)7(3-24)31-18/h4-18,24-29H,1-3,20-23H2 |
InChI Key |
FAYUBVSREJJFOQ-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)F)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)F)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |
Synonyms |
3'-deoxy-3'-fluorokanamycin A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


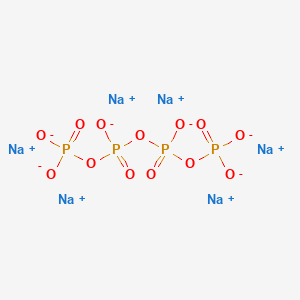
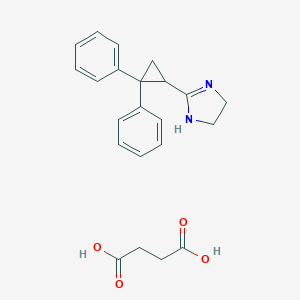
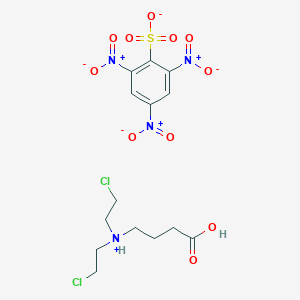
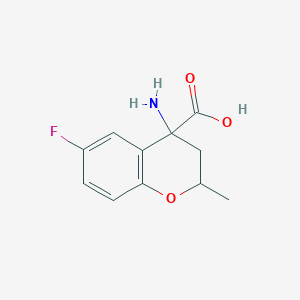
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)

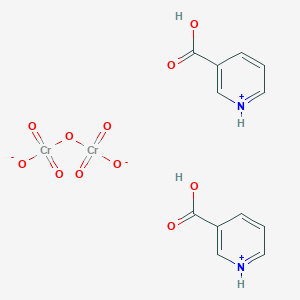
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)
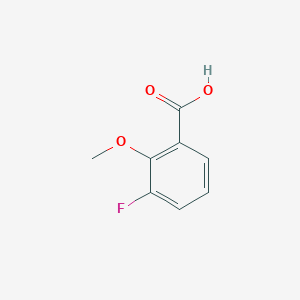
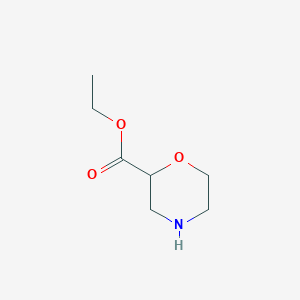
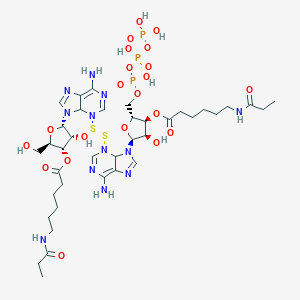
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)

